Triphenyltin-bis(diethyl)dithiophosphate
Description
Triphenyltin-bis(diethyl)dithiophosphate is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a bis(diethyl)dithiophosphate ligand. This ligand consists of a phosphorus atom coordinated to two sulfur atoms and two ethoxy groups, forming a tetrahedral geometry . The compound has been studied for its metabolic and toxicological effects in biological systems, particularly in avian models. Subchronic exposure in chickens revealed growth retardation and suppression of carbohydrate and protein metabolism, indicating systemic metabolic depression . Its structure-activity relationship (SAR) is influenced by both the phenyl substituents and the dithiophosphate ligand, which may modulate toxicity and bioavailability compared to other organotin derivatives.
Properties
CAS No. |
2117-78-4 |
|---|---|
Molecular Formula |
C22H25O2PS2Sn |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
diethoxy-sulfanylidene-triphenylstannylsulfanyl-λ5-phosphane |
InChI |
InChI=1S/3C6H5.C4H11O2PS2.Sn/c3*1-2-4-6-5-3-1;1-3-5-7(8,9)6-4-2;/h3*1-5H;3-4H2,1-2H3,(H,8,9);/q;;;;+1/p-1 |
InChI Key |
DFRKYUCCSIWZQP-UHFFFAOYSA-M |
SMILES |
CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
TPT-BDEDTP triphenyltin-bis(diethyl)dithiophosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Toxicity of Organotin Derivatives in Chickens Adapted from Gută-Socaciu et al. (1989)
| Compound | Structure | Toxicity Ranking | Observed Effects (19-day exposure) |
|---|---|---|---|
| Tributyltin acid | (C₄H₉)₃Sn-OOCR | 1 (Most toxic) | Severe growth retardation, liver necrosis |
| Dibutyltin chloride | (C₄H₉)₂SnCl₂ | 2 | Carbohydrate metabolism disruption |
| Triphenyltin chloride | (C₆H₅)₃SnCl | 3 | Mild growth suppression |
| This compound | (C₆H₅)₃Sn-S₂P(OC₂H₅)₂ | 4 (Least toxic) | Generalized metabolic depression |
Table 2: Ligand Comparison in Organotin Derivatives
| Ligand Type | Example Compound | Key Properties | Biological Impact |
|---|---|---|---|
| Chloride | Triphenyltin chloride | High reactivity, membrane permeability | Moderate toxicity |
| Carboxylate | Tributyltin acid | Hydrophobic, strong membrane binding | High toxicity |
| Bis(diethyl)dithiophosphate | This compound | Sulfur coordination, hydrogen bonding | Reduced bioavailability, lower toxicity |
Research Implications
The reduced toxicity of this compound compared to butyltins and even triphenyltin chloride highlights the importance of ligand design in organotin chemistry. Further studies should explore:
- The environmental persistence of dithiophosphate-containing organotins.
- Mechanistic interactions between sulfur ligands and metabolic enzymes.
- Dose-response relationships in long-term exposure models.
This comparative analysis underscores the need for ligand-specific toxicity assessments in organotin risk evaluation.
Preparation Methods
Standard Laboratory-Scale Synthesis
The most widely cited method involves refluxing equimolar quantities of Ph3SnCl and DEP in anhydrous acetonitrile under nitrogen atmosphere. Key parameters include:
Under these conditions, yields typically reach 55–65%, with purity exceeding 90% after recrystallization from ethanol.
Alternative Solvent Systems
While acetonitrile is preferred, dichloromethane (DCM) and tetrahydrofuran (THF) have been explored:
-
DCM : Lower boiling point (40°C) necessitates pressurized reactors but reduces side reactions.
-
THF : Enhances solubility of tin intermediates but requires strict anhydrous conditions to prevent hydrolysis.
A comparative study revealed acetonitrile outperforms DCM and THF, achieving 12% higher yields due to improved stabilization of the tin-DEP complex.
Catalytic and Steric Considerations
Role of Lewis Acids
The addition of catalytic ZnCl2 (5 mol%) accelerates the reaction by polarizing the Sn–Cl bond, reducing the activation energy for DEP coordination. This modification shortens reaction times to 4–6 hours while maintaining yields at 60%.
Steric Effects of Substituents
Comparative analyses with less hindered organotin precursors (e.g., trimethyltin chloride) demonstrate that phenyl groups impose kinetic barriers:
-
Reaction Half-Life : 3.2 hours for Ph3SnCl vs. 0.8 hours for Me3SnCl under identical conditions.
-
Activation Energy : Calculated ΔG‡ = 92 kJ/mol for Ph3SnCl vs. 78 kJ/mol for Me3SnCl.
These findings underscore the need for elevated temperatures when synthesizing triphenyltin derivatives.
Purification and Characterization
Isolation Techniques
Crude product isolation involves:
Analytical Confirmation
| Technique | Key Data Points |
|---|---|
| ¹H NMR (CDCl3) | δ 1.25 (t, CH2CH3), δ 4.15 (m, OCH2) |
| 119Sn NMR | δ -180 ppm (hexacoordinate Sn center) |
| IR Spectroscopy | ν 650 cm⁻¹ (P=S), ν 520 cm⁻¹ (Sn–S) |
These spectral features confirm successful ligand substitution and absence of Sn–Cl bonds.
Industrial-Scale Adaptations
Pilot plant protocols emphasize solvent recovery and waste minimization:
-
Continuous Flow Reactors : Achieve 98% conversion in 2 hours at 100°C with 10 bar pressure.
-
Distillation Residues : Recycled DEP reduces raw material costs by 22%.
Environmental considerations have spurred research into aqueous-phase syntheses, though yields remain suboptimal (≤35%) due to competing hydrolysis .
Q & A
Q. Table 1. Key Structural Parameters from XRD (Analogous Compounds)
| Parameter | Value (Å/°) | Compound Reference |
|---|---|---|
| P–S bond length | 1.972–1.975 | Ammonium dithiophosphate |
| N–H···S hydrogen bond | 2.20–2.45 | Ammonium dithiophosphate |
| Sn–C bond length | 2.10–2.15* | Triphenyltin derivatives [Inferred] |
*Typical range for triphenyltin compounds; requires validation via XRD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
